2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
Description
The compound 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide (CAS: 1286697-02-6, molecular formula: C₂₁H₂₄N₄O₃, molecular weight: 380.44 g/mol) features a pyrazole core substituted at positions 3 and 4 with a dimethylamino group and a 4-methoxyphenyl group, respectively. The pyrazole is linked via an acetamide bridge to an m-tolyl (3-methylphenyl) group . This structure combines electron-donating (dimethylamino, methoxy) and hydrophobic (methylphenyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-5-7-17(12-15)22-20(26)14-25-13-19(21(23-25)24(2)3)16-8-10-18(27-4)11-9-16/h5-13H,14H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSLRCSSWRVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide typically involves a multi-step process:
Formation of Pyrazole Ring: : Starting from appropriate hydrazines and diketones, a cyclization reaction under acidic or basic conditions can form the pyrazole ring.
Dimethylamino and Methoxy Substitutions: : The dimethylamino and methoxy groups are introduced through alkylation or similar reactions, using appropriate alkyl halides in the presence of a base.
Acetamide Formation: : The final step often involves coupling of the substituted pyrazole with m-tolyl acetamide using standard amide bond formation techniques, like utilizing carbodiimides or other coupling reagents.
Industrial Production Methods
In an industrial setting, the production methods would focus on optimizing the yield and purity, employing large-scale reactors and continuous production processes. Key techniques include:
Automated Catalytic Reactions: : Utilizing catalysts to increase the reaction rate and efficiency.
High-Pressure Conditions: : Applying pressure to drive reactions to completion.
Solvent Optimization: : Using solvents that maximize solubility and reactivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidative transformations, especially at the dimethylamino group, forming N-oxides. Reduction reactions may affect the methoxy group or the aromatic rings.
Substitution: : Aromatic substitutions, such as nitration or halogenation, can occur on the phenyl rings.
Coupling Reactions: : Reactions like Suzuki or Heck couplings can introduce further functional groups to the aromatic system.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), nitrating mixtures (nitric acid and sulfuric acid).
Major Products Formed
Oxidation Products: : N-oxides, quinones.
Reduction Products: : Alcohols from methoxy groups.
Substitution Products: : Halogenated and nitrated derivatives.
Scientific Research Applications
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological systems.
Medicine: : Investigated for potential therapeutic effects, particularly as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide involves interaction with specific molecular targets:
Molecular Targets: : The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Potential involvement in pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural and Electronic Features
- In contrast, chloro/cyano substituents in and increase electrophilicity, favoring interactions with nucleophilic residues.
- Conformational Differences : X-ray data for shows dihedral angles of 80.7° (amide vs. dichlorophenyl) and 64.8° (amide vs. pyrazole), suggesting steric repulsion. The target compound’s substituents likely adopt a more planar conformation due to reduced steric bulk .
2.2. Pharmacological Implications
- Kinase Inhibition: Tunisertib (a pyrazole-acetamide analog) inhibits CDK5/p25 and other kinases via ATP non-competitive binding. The target compound’s dimethylamino group may similarly modulate kinase active sites by mimicking ATP’s adenine moiety.
- EGFR Targeting : Compounds with methoxyphenyl groups (e.g., 6a in ) show EGFR inhibition (IC₅₀ = 14.8 nM). The target compound’s 4-methoxyphenyl group may enhance π-π stacking with EGFR’s hydrophobic pockets .
- Insecticidal Activity : Analogs like are precursors to Fipronil derivatives, targeting GABA receptors. The target compound’s lack of electronegative groups (e.g., Cl, CN) may reduce neurotoxicity but limit insecticidal applications .
Biological Activity
The compound 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide, often referred to by its chemical structure, is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 368.4 g/mol
- CAS Number : 1286699-71-5
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating significant potential in antimicrobial applications.
Antibacterial Activity
Research has demonstrated that pyrazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact with bacterial cell membranes or inhibit key metabolic pathways.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0025 - 0.015 mg/mL |
| Pseudomonas aeruginosa | 0.005 - 0.020 mg/mL |
The MIC values indicate that the compound exhibits potent activity against these pathogens, comparable to established antibiotics .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains, including Candida albicans and Aspergillus species.
Table 2: Antifungal Activity Against Selected Fungi
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Aspergillus niger | >125 µM |
| Cryptococcus neoformans | 62.5 µM |
These results suggest that the compound can effectively inhibit fungal growth at relatively low concentrations .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dimethylamino and methoxyphenyl groups play crucial roles in modulating interactions with target proteins in microbial cells.
Potential Mechanisms Include:
- Inhibition of Cell Wall Synthesis : The pyrazole moiety may interfere with the synthesis of peptidoglycan, a vital component of bacterial cell walls.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism, thereby exerting a bactericidal effect.
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
- Study on Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of similar pyrazole derivatives against S. aureus and E. coli, demonstrating complete bacterial death within hours at specific concentrations .
- Fungal Resistance Study : Research conducted on antifungal agents indicated that compounds similar to our target demonstrated moderate to high activity against dermatophytes, suggesting potential applications in treating fungal infections resistant to conventional therapies .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the side chains significantly affect the biological activity of pyrazole derivatives, emphasizing the importance of specific functional groups in enhancing antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
